molecular formula C9H18ClN B1458475 (Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride CAS No. 1803572-40-8

(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride

Cat. No. B1458475
CAS RN: 1803572-40-8
M. Wt: 175.7 g/mol
InChI Key: OYDXOTYAYLRRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride is a chemical compound with the CAS Number: 1803572-40-8 . It has a molecular weight of 175.7 and its IUPAC name is 1-cyclobutyl-N-(cyclopropylmethyl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for (Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride is 1S/C9H17N.ClH/c1-2-8(3-1)6-10-7-9-4-5-9;/h8-10H,1-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis of Aminocyclobutane Derivatives

The synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives has been explored through intramolecular amination of nonclassical cyclopropylmethyl cation. This process yields amination products of cyclobutyl or cyclopropylmethyl carbenium ion, demonstrating the potential of (cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride in producing complex cyclobutane-based compounds with high diastereoselectivity. The resultant compounds can be transformed into N-Boc-protected cyclobutane-based amino alcohols, showcasing their utility in organic synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Development of Analgesic Narcotic Antagonists

Research has been conducted on 6-Methylene-8 beta-alkyl-N-(cycloalkylmethyl)-3-hydroxy or methoxymorphinans, utilizing N-(cyclobutylmethyl) compounds. These compounds demonstrated potent mixed agonist-narcotic antagonist properties. This study indicates the potential of (cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride in developing narcotic antagonists (Polazzi, Kotick, Howes, & Bousquet, 1981).

Ethylene Inhibition in Fruit Preservation

The compound has applications in agriculture, particularly in fruit preservation. Studies have shown that cyclopropylamine derivatives, such as N,N-di-(1-cyclopropenylmethyl)amine, are effective in inhibiting ethylene responses in bananas, thereby prolonging their shelf life. This indicates the potential of (cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride in agricultural applications (Sisler, Goren, Apelbaum, & Serek, 2009).

Amide Bond Formation in Bioconjugation

The compound has been studied for its role in the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. This research is crucial in understanding the chemical processes involved in bioconjugation, a critical technique in biochemistry and molecular biology (Nakajima & Ikada, 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-cyclobutyl-N-(cyclopropylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-8(3-1)6-10-7-9-4-5-9;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDXOTYAYLRRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.